N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide
Overview
Description
N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains a quinoline ring fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of quinoline derivatives with thiadiazole precursors. One common method involves the cyclization of quinoline-8-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions include quinoline-8-carboxylic acid derivatives, amine derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a bidentate ligand, coordinating with metal ions and forming stable complexes. This property is utilized in catalysis and coordination chemistry . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
N-(quinolin-8-yl)-1,2,3-thiadiazole-4-carboxamide can be compared with other similar compounds, such as:
N-(quinolin-8-yl)benzamide: Both compounds contain a quinoline ring, but this compound has a thiadiazole ring, which imparts different chemical properties and reactivity.
Quinoline-8-carboxylic acid: This compound lacks the thiadiazole ring, making it less versatile in terms of chemical reactions and applications.
8-Aminoquinoline:
Properties
IUPAC Name |
N-quinolin-8-ylthiadiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c17-12(10-7-18-16-15-10)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-7H,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJWHJUCEISGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CSN=N3)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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